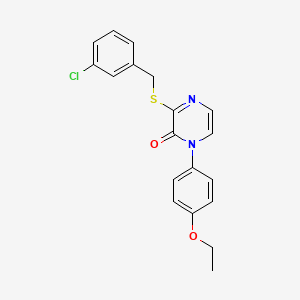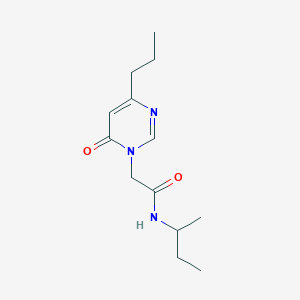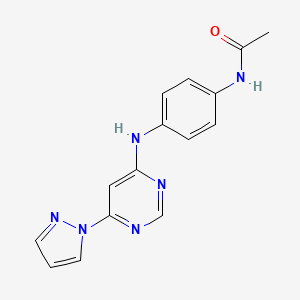
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one , also known by its chemical formula C₁₈H₁₄ClN₃OS , is a heterocyclic compound. Its structure combines a pyrazinone core with an ethoxyphenyl group and a chlorobenzylthio substituent. The compound exhibits interesting pharmacological properties, making it a subject of scientific investigation.
Synthesis Analysis
The synthesis of this compound involves several steps, including the condensation of appropriate precursors. Researchers have reported various synthetic routes, such as condensation reactions between chlorobenzylthiol and 4-ethoxyphenylhydrazine, followed by cyclization to form the pyrazinone ring. The choice of reagents and conditions significantly influences the yield and purity of the final product.
Molecular Structure Analysis
The molecular structure of 3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one reveals the following key features:
- A pyrazinone ring system, which imparts rigidity and contributes to its biological activity.
- The chlorobenzylthio group attached to one of the nitrogen atoms, influencing the compound’s reactivity and binding interactions.
- The ethoxyphenyl moiety, which may play a role in solubility and receptor interactions.
Chemical Reactions Analysis
The compound can participate in various chemical reactions, including:
- Substitution reactions : The chlorobenzylthio group may undergo nucleophilic substitution reactions.
- Oxidation/reduction reactions : The ethoxyphenyl group could be oxidized or reduced under appropriate conditions.
- Ring-opening reactions : The pyrazinone ring may open under specific circumstances.
Physical And Chemical Properties Analysis
- Melting Point : The compound typically melts within a specific temperature range.
- Solubility : It may exhibit solubility in certain organic solvents.
- Stability : Stability under different conditions (light, temperature, humidity) is crucial for its practical use.
Safety And Hazards
- Toxicity : Researchers must assess the compound’s toxicity profile, including acute and chronic effects.
- Handling Precautions : Proper handling, storage, and disposal protocols are essential.
- Environmental Impact : Consider its impact on the environment during production and use.
Future Directions
Future research should focus on:
- Biological Activity : Investigate its potential as a drug candidate (e.g., anticancer, antimicrobial, anti-inflammatory).
- Structure-Activity Relationships : Explore modifications to enhance efficacy and reduce toxicity.
- Pharmacokinetics : Understand its absorption, distribution, metabolism, and excretion.
- Clinical Trials : Evaluate its therapeutic potential in relevant disease models.
properties
IUPAC Name |
3-[(3-chlorophenyl)methylsulfanyl]-1-(4-ethoxyphenyl)pyrazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O2S/c1-2-24-17-8-6-16(7-9-17)22-11-10-21-18(19(22)23)25-13-14-4-3-5-15(20)12-14/h3-12H,2,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LARRPZFNBSXSEL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=CN=C(C2=O)SCC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((3-chlorobenzyl)thio)-1-(4-ethoxyphenyl)pyrazin-2(1H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-(9-(3,4-dimethylphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)-N-(p-tolyl)acetamide](/img/no-structure.png)
![N-(1-cyano-2-methoxyethyl)-1,6-bis(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2619470.png)
![2-(3-benzyl-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(p-tolyl)acetamide](/img/structure/B2619471.png)
![1-[1-(2-Bromophenyl)sulfonylazetidin-3-yl]pyrrolidine](/img/structure/B2619474.png)
![12-{4-[4-(3-Chlorophenyl)piperazin-1-yl]-4-oxobutyl}-8-ethyl-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-7-one](/img/structure/B2619475.png)

![(Z)-methyl 4-((3-(prop-2-yn-1-yl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)carbamoyl)benzoate](/img/structure/B2619478.png)

![1-(4-ethoxyphenyl)-4-{1-[4-(2-methoxyphenoxy)butyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2619480.png)
